
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate
Overview
Description
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate, or MDPP, is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 211.27 g/mol and a melting point of 176°C. MDPP is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a starting material for the production of other compounds. It is also used in scientific research applications such as drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
Structural and UV Studies
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate has been a subject of structural and UV studies. Two uracil derivatives of this compound were synthesized and characterized using various techniques, including X-ray diffraction, elementary analyses, MS, IR, and NMR. The studies revealed the crystalline structure of the compounds and their interaction with DNA through electrostatic binding. The UV spectra of these compounds indicate their potential application in DNA interaction studies (Ting Yao et al., 2013).
Synthesis of Biological Active Compounds
The compound has also been used in the synthesis of biologically active pyrimidine derivatives. An example is the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which are converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate. These pyrimidine derivatives are analogues of pyrido[2,3-d]pyrimidines, known for their biological activities (X. Berzosa et al., 2011).
Insecticidal and Antibacterial Potential
Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics, which involved the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting the multifaceted applications of the compound in the development of new pesticides and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(4-5-9(13)15-3)7(2)12-10(14)11-6/h4-5H2,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQKIPOYMHPESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



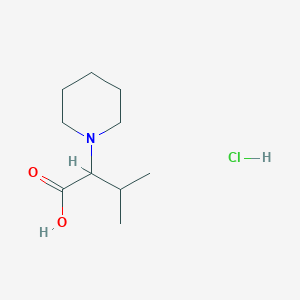


![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

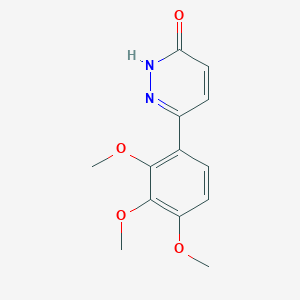
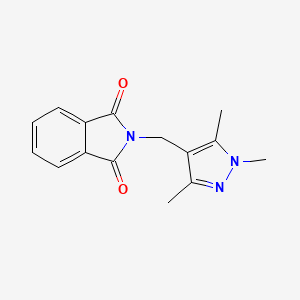
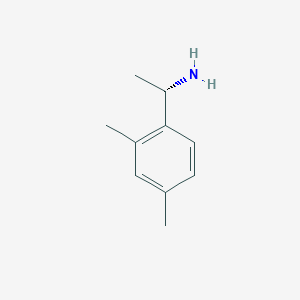

![2-[2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1455030.png)
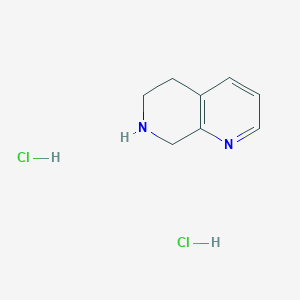


![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)